4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVOVICHKLWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The process involves:
Reactants: 3-chlorobenzenesulfonyl chloride and 2-phenylmorpholine
Catalyst: A suitable base such as triethylamine
Solvent: An organic solvent like dichloromethane
Temperature: Controlled to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The phenyl group contributes to the compound’s binding affinity and specificity for its targets. The morpholine ring provides structural stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine
- Structural Differences : The benzenesulfonyl group in this analog carries a chlorine substituent at the para position (vs. meta in the target compound).
- Molecular weight: 342.8 g/mol (vs. 342.8 g/mol for the target compound, suggesting similar bulk but distinct electronic profiles) .
4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)sulfonyl-1,3-Oxazol-5-yl]morpholine
- Structural Differences : Incorporates an oxazole ring fused to the sulfonyl group and a second 4-chlorophenyl substituent.
- Implications :
3-Chloro-N-[4-(4-Morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
- Structural Differences : Replaces the phenyl group at the 2-position of morpholine with a benzothiophene-carboxamide moiety.
- The carboxamide group introduces hydrogen-bonding capability, which may improve target affinity compared to the parent compound .
4-({4-Methyl-5-[(3-Nitrobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}methyl)morpholine
- Structural Differences : Features a triazole ring linked to a sulfanyl group and a nitrobenzyl substituent.
- The nitro group may confer electrophilic reactivity, increasing susceptibility to metabolic reduction .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine | 3-Cl benzenesulfonyl, 2-phenyl | 342.8 | Sulfonyl, morpholine | Enzyme inhibition, CNS targets |
| 4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine | 4-Cl benzenesulfonyl | 342.8 | Sulfonyl, morpholine | Metabolic stability studies |
| 4-[Oxazole-sulfonyl] derivative | Oxazole, dual Cl substituents | ~380 (estimated) | Oxazole, sulfonyl | Kinase inhibition |
| Benzothiophene-carboxamide analog | Benzothiophene-carboxamide | ~400 (estimated) | Carboxamide, benzothiophene | Receptor binding assays |
| Triazole-sulfanyl analog | Triazole, sulfanyl, nitrobenzyl | ~370 (estimated) | Sulfanyl, triazole, nitro | Redox-active drug candidates |
Research Findings and Trends
- Electronic Effects : Sulfonyl groups enhance stability and binding affinity, but meta vs. para chloro substitutions alter electron distribution, impacting interactions with targets like serotonin receptors or kinases .
- Ring Systems : Rigid heterocycles (e.g., oxazole, triazole) improve selectivity but may reduce solubility, necessitating formulation optimization .
- Biological Activity : Morpholine derivatives with sulfonyl groups are frequently explored in neuropharmacology due to their blood-brain barrier permeability .
Biological Activity
4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular structure of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine can be represented as follows:
- IUPAC Name : 4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine
- Molecular Formula : CHClNOS
- Molecular Weight : 303.79 g/mol
The biological activity of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group in its structure is known to influence its pharmacological properties, potentially allowing it to act as an enzyme inhibitor or modulator.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
Biological Activity
Research indicates that 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial effects against certain bacterial strains.
- Anticancer Properties : Investigations into its anticancer activity have shown promising results in inhibiting tumor cell growth in vitro.
Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Potential inhibitor of specific metabolic enzymes |
Case Studies
Several case studies have been conducted to explore the biological activities of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine:
-
Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against infections.
-
Cancer Cell Line Study :
- In vitro studies using cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine:
- Mechanistic Studies : Investigations have revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Synergistic Effects : Combination studies with other chemotherapeutic agents showed enhanced efficacy, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
